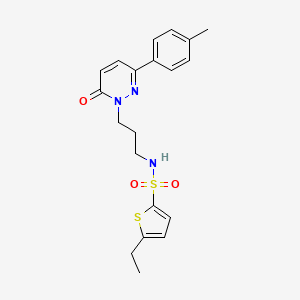

5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a thiophene ring connected via a propyl linker to a pyridazinone core substituted with a para-methylphenyl (p-tolyl) group. Its molecular formula is C₁₉H₂₁N₃O₃S₂, with a molecular weight of 403.5 g/mol . The p-tolyl group introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

5-ethyl-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-3-17-9-12-20(27-17)28(25,26)21-13-4-14-23-19(24)11-10-18(22-23)16-7-5-15(2)6-8-16/h5-12,21H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWNDHSINBAYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that belongs to a class of pyridazine derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure

The compound features several key structural components:

- Pyridazine ring : Known for its role in various biological activities.

- Thiophene moiety : Imparts unique electronic properties.

- Sulfonamide group : Often associated with antibacterial activity.

Biological Activity Overview

Research indicates that pyridazine derivatives exhibit a range of biological activities:

-

Antimicrobial Activity :

- Pyridazine derivatives have been shown to possess significant antimicrobial properties. For instance, studies have identified compounds within this class that inhibit the growth of various bacterial strains, including resistant strains .

- The sulfonamide group is particularly noted for its antibacterial effects, as seen in traditional sulfa drugs.

- Anti-inflammatory Effects :

-

Anticancer Potential :

- Recent studies highlight the potential of pyridazine derivatives in cancer therapy. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a mechanism involving apoptosis induction .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Potential Molecular Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Interaction : It may also interact with receptors involved in pain and inflammation signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridazine derivatives:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. The pyridazinone derivatives are known to interact with bacterial enzymes, disrupting their function and leading to cell death. For example, studies have shown that modifications in the thiophene and sulfonamide groups enhance the compound's efficacy against various pathogens, including resistant strains of bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound .

Cancer Research

There is emerging evidence that pyridazinone derivatives may possess anticancer properties. Initial studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Agricultural Science

Pesticidal Applications

The compound's structural characteristics allow it to act as a pesticide. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for developing new agrochemicals. Preliminary studies indicate that it can effectively control pest populations while minimizing harm to beneficial insects .

Herbicide Development

In addition to its pesticidal properties, there is potential for this compound to be used in herbicide formulations. By targeting specific plant growth regulators, it could inhibit weed growth without affecting crop yields, thus providing an environmentally friendly solution for weed management .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its unique chemical structure can improve the performance of polymers used in various applications, including electronics and coatings .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Phenyl Analog (CAS 1021056-68-7) : The unsubstituted phenyl group reduces lipophilicity compared to the p-tolyl variant. This may enhance aqueous solubility but decrease membrane permeability .

- The increased molecular weight (421.5 g/mol) and polarity could impact binding affinity or metabolic stability .

- Target Compound (p-Tolyl) : The methyl group enhances lipophilicity, favoring hydrophobic interactions in biological targets. However, this may reduce solubility in polar solvents.

Hypothetical Bioactivity Implications

- The p-tolyl group in the target compound could improve binding to hydrophobic pockets in enzymes or receptors, a common strategy in drug design.

- The phenyl analog serves as a baseline for structure-activity relationship (SAR) studies, highlighting the role of substituents in modulating activity.

Q & A

Q. What are the common synthetic routes for 5-ethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, and how are intermediates validated?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Step 1: Preparation of the pyridazinone core through cyclization of hydrazine derivatives with diketones or via Pd-catalyzed cross-coupling for aryl substitution (e.g., p-tolyl group) .

- Step 2: Introduction of the thiophene-sulfonamide moiety using nucleophilic substitution or sulfonylation reactions under anhydrous conditions .

- Validation: Intermediates are characterized via HPLC purity analysis (>95%) and NMR spectroscopy (e.g., verifying sulfonamide NH protons at δ 10–11 ppm and pyridazinone carbonyl signals at ~170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for thiophene/pyridazine), sulfonamide NH (δ ~10 ppm), and ethyl group signals (triplet at δ 1.2–1.4 ppm for CH3, quartet for CH2) .

- FT-IR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with mass accuracy <5 ppm .

Q. What biological targets are associated with thiophene-sulfonamide derivatives, and how is target specificity assessed?

Methodological Answer: Thiophene-sulfonamides are explored as enzyme inhibitors (e.g., carbonic anhydrase, kinase). Target specificity is assessed via:

- In vitro enzyme assays (IC50 determination using fluorogenic substrates).

- Cellular selectivity profiling against related isoforms or off-target receptors .

- Molecular docking to compare binding affinities across homologs (e.g., using PyMOL or AutoDock) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyridazinone core synthesis, and what factors contribute to variability?

Methodological Answer: Yield optimization involves:

- Catalyst screening: Pd(PPh3)4 vs. PdCl2(dppf) for coupling reactions (impact on aryl group introduction efficiency) .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side reactions; temperature control (60–90°C) is critical .

- Purification: Use of silica gel chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) to isolate the pyridazinone intermediate .

Q. How should contradictory solubility or stability data be resolved for this compound in preclinical studies?

Methodological Answer:

- Solubility: Perform pH-dependent solubility assays (e.g., PBS at pH 7.4 vs. simulated gastric fluid). Use co-solvents (DMSO ≤1%) or cyclodextrin inclusion complexes for in vitro studies .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of sulfonamide or pyridazinone ring oxidation) .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

- Phase 1 (Lab-scale):

- Hydrolysis: Incubate in buffers (pH 4–9) at 25°C/50°C; quantify degradation via LC-MS.

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic solvents .

- Phase 2 (Ecosystem modeling):

- Use EPI Suite to predict biodegradation half-life and bioaccumulation potential .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?

Methodological Answer:

- Core modifications: Replace p-tolyl with electron-withdrawing groups (e.g., CF3) to modulate pyridazinone electron density.

- Side-chain engineering: Extend the propyl linker to improve membrane permeability (logP optimization via MarvinSketch) .

- Bioisosteres: Substitute thiophene with furan or pyrrole to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.